UK-371804

uPA inhibition Ki enzyme kinetics

uPA research is often compromised by off-target activity of non-selective inhibitors against tPA and plasmin. UK-371804 (CAS 256477-09-5) is a substrate-competitive uPA inhibitor (Ki=10 nM) with 4000-fold selectivity over tPA and 2700-fold over plasmin, enabling unambiguous attribution of phenotypes to uPA. • Validated in porcine excisional wound model and human chronic wound fluid (IC₅₀=0.89 µM). • X-ray crystal structure confirmed (PDB 7Y0F); also binds TMPRSS2 for antiviral entry studies. Supplied with ≥98% purity, rigorous QC documentation, and cold-chain global logistics.

Molecular Formula C14H16ClN5O4S
Molecular Weight 385.8 g/mol
Cat. No. B1663087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-371804
Synonyms2-(((4-chloro-1-guanidino-7-isoquinolinyl)sulfonyl)amino)isobutyric acid
UK 371,804
UK 371804
UK-371,804
UK-371804
UK371,804
UK371804
Molecular FormulaC14H16ClN5O4S
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl
InChIInChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19)
InChIKeyXSDAXWRCPTYNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid

UK-371804: A Potent and Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor for Wound Healing and Cancer Research


UK-371804 (2-(((4-chloro-1-guanidino-7-isoquinolinyl)sulfonyl)amino)isobutyric acid) is a small-molecule, substrate-competitive inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in fibrinolysis, tissue remodeling, and tumor metastasis . It exhibits a Ki of 10 nM against human uPA and demonstrates high selectivity (4000-fold versus tPA and 2700-fold versus plasmin) . The compound was developed by Pfizer and is supplied for research use only .

Why Generic uPA Inhibitors Cannot Substitute for UK-371804 in Critical Assays


Substituting UK-371804 with a generic uPA inhibitor risks compromised data due to wide variations in potency and, more critically, selectivity profiles among in-class compounds. Many uPA inhibitors exhibit significant off-target activity against tissue plasminogen activator (tPA) and plasmin, which can confound results in fibrinolysis, wound healing, and metastasis studies . UK-371804's exceptional selectivity window (4000-fold vs tPA, 2700-fold vs plasmin) minimizes this experimental noise, enabling cleaner attribution of observed effects to uPA inhibition . Furthermore, its validated efficacy in clinically relevant models (human chronic wound fluid, porcine excisional wound) provides a translational bridge that uncharacterized or less potent alternatives lack .

Quantitative Differentiation of UK-371804 Against Key uPA Inhibitor Comparators


Superior Target Affinity (Ki) Compared to Amiloride, WX-UK1, and UK-356,202

UK-371804 exhibits a Ki of 10 nM for human uPA, which is substantially lower (more potent) than that of other well-characterized uPA inhibitors. This higher affinity allows for lower working concentrations in vitro, reducing the risk of off-target effects due to compound excess .

uPA inhibition Ki enzyme kinetics serine protease

Exceptional Selectivity Over tPA Minimizes Fibrinolytic Confounding

UK-371804 demonstrates a 4000-fold selectivity for uPA over tissue plasminogen activator (tPA), a closely related serine protease in the fibrinolytic cascade. This selectivity is crucial in assays where tPA activity could mask or mimic uPA-dependent effects .

selectivity tPA fibrinolysis off-target

High Selectivity Over Plasmin Reduces Downstream Fibrinolytic Cascade Interference

UK-371804 displays 2700-fold selectivity for uPA over plasmin, the key effector protease in fibrinolysis. This minimizes the risk of directly inhibiting clot lysis or matrix degradation, which could confound wound healing and metastasis studies .

plasmin selectivity fibrinolysis wound healing

Validated Inhibition of Exogenous uPA in Clinically Relevant Human Chronic Wound Fluid

In a physiologically relevant ex vivo model using human chronic wound fluid, UK-371804 inhibited exogenous uPA activity with an IC50 of 0.89 μM. This assay incorporates the complex protein milieu present in actual wound environments, providing a more stringent test of inhibitor efficacy than purified enzyme assays .

chronic wound fluid ex vivo translational IC50

In Vivo Target Engagement and Tissue Penetration in a Porcine Wound Model

Following topical administration in a porcine acute excisional wound model, UK-371804 penetrated into the wound tissue and significantly inhibited exogenous uPA activity without adversely affecting wound healing parameters (e.g., wound closure, re-epithelialization) .

in vivo wound healing porcine model topical target engagement

Off-Target TMPRSS2 Inhibition and Structural Characterization

Although primarily developed as a uPA inhibitor, UK-371804 has been shown to bind to and inhibit transmembrane protease serine 2 (TMPRSS2), a host protease involved in SARS-CoV-2 viral entry. A high-resolution X-ray crystal structure (PDB: 7Y0F) reveals the binding mode, and cell-based assays demonstrate antiviral activity against SARS-CoV-2 variants . This off-target activity, while unintended, provides a secondary research application distinct from other uPA inhibitors.

TMPRSS2 antiviral SARS-CoV-2 crystal structure off-target

High-Value Application Scenarios for UK-371804 Based on Verified Evidence


Chronic Dermal Ulcer and Wound Healing Research

UK-371804 is the only uPA inhibitor with published in vivo efficacy in a porcine excisional wound model and ex vivo activity in human chronic wound fluid . Researchers studying the role of uPA in impaired wound healing, particularly in diabetic or venous ulcers, should prioritize this compound to ensure findings are translatable to the complex wound microenvironment where elevated uPA activity is a hallmark .

Mechanistic Studies Requiring Clean uPA-Specific Signal

Experiments designed to dissect the specific contribution of uPA (versus tPA or plasmin) to cell migration, invasion, or ECM remodeling demand a highly selective inhibitor. UK-371804's 4000-fold and 2700-fold selectivity over tPA and plasmin, respectively, makes it the superior choice over less selective probes like ZK824859 or amiloride . This minimizes off-target fibrinolytic interference and yields more interpretable data.

Antiviral Research Targeting Host Protease TMPRSS2

The unexpected binding of UK-371804 to TMPRSS2, confirmed by X-ray crystallography (PDB 7Y0F), and its subsequent antiviral activity against SARS-CoV-2 variants, positions it as a unique chemical probe for studying TMPRSS2-mediated viral entry . Unlike dedicated TMPRSS2 inhibitors like camostat, UK-371804 offers a distinct chemotype that can be used to validate target engagement and explore alternative binding modes.

Comparative uPA Inhibitor Profiling and Selectivity Benchmarking

Given its well-characterized selectivity profile and availability of crystal structures, UK-371804 serves as an ideal reference standard for benchmarking new uPA inhibitors. Its high potency and selectivity establish a 'gold standard' baseline against which novel compounds can be quantitatively compared in enzyme assays and selectivity panels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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